molecular formula C5H9F3O3 B6251844 1,1,1-trifluoro-2,2,2-trimethoxyethane CAS No. 377-85-5

1,1,1-trifluoro-2,2,2-trimethoxyethane

Cat. No. B6251844
CAS RN: 377-85-5
M. Wt: 174.1
InChI Key:
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Description

1,1,1-Trifluoro-2,2,2-trimethoxyethane (TFMTE) is an organofluorine compound with a variety of uses in organic chemistry and other scientific fields. It is a colorless liquid with a sweet odor and a boiling point of 81°C. TFMTE has been widely studied for its unique properties and potential applications, including as a solvent, a catalyst, and a reagent in organic synthesis.

Scientific Research Applications

1,1,1-trifluoro-2,2,2-trimethoxyethane has a variety of uses in scientific research. It is commonly used as a solvent for organic reactions, as a catalyst for various reactions, and as a reagent for the synthesis of various compounds. It has also been used in the synthesis of drugs and other pharmaceuticals, as well as in the synthesis of polymers. Additionally, this compound has been used in the synthesis of fluorinated compounds, and as a reagent in the synthesis of fluorinated organometallic compounds.

Mechanism of Action

1,1,1-trifluoro-2,2,2-trimethoxyethane is an organofluorine compound, and its mechanism of action is based on its ability to form strong hydrogen bonds with other molecules. This allows it to be used as a solvent for organic reactions and as a catalyst for various reactions. Additionally, this compound is able to form strong hydrogen bonds with other molecules, allowing it to be used as a reagent in the synthesis of various compounds.
Biochemical and Physiological Effects
This compound is a non-toxic compound, and its biochemical and physiological effects have not been extensively studied. However, it has been shown to have some mild effects on the body, such as a slight decrease in blood pressure. Additionally, this compound has been shown to have some mild effects on the liver, including an increase in the activity of certain enzymes.

Advantages and Limitations for Lab Experiments

1,1,1-trifluoro-2,2,2-trimethoxyethane has several advantages for use in lab experiments. It is a non-toxic compound, and its boiling point is relatively low, making it easy to use in a variety of experiments. Additionally, this compound is a relatively inexpensive compound, making it a cost-effective choice for lab experiments. However, there are some limitations to using this compound in lab experiments. For example, it is a volatile compound, and its vapor can be hazardous if inhaled. Additionally, this compound is a relatively reactive compound, and it can react with other compounds in the laboratory environment.

Future Directions

Given the wide range of potential uses for 1,1,1-trifluoro-2,2,2-trimethoxyethane, there are numerous potential future directions for research. For example, further research could be done to explore the potential applications of this compound in the synthesis of drugs and other pharmaceuticals. Additionally, further research could be done to explore the potential applications of this compound in the synthesis of polymers. Additionally, further research could be done to explore the potential biochemical and physiological effects of this compound. Finally, further research could be done to explore the potential applications of this compound in the synthesis of fluorinated compounds.

Synthesis Methods

1,1,1-trifluoro-2,2,2-trimethoxyethane can be synthesized via several methods, including the fluorination of 2,2,2-trimethoxyethanol (TME) with the use of a fluorinating agent, such as potassium fluoride (KF). In this method, TME is mixed with KF in an aqueous solution and heated to a temperature of 80-90°C for a period of 1-2 hours. The reaction produces this compound, which is then extracted from the reaction mixture using an organic solvent.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1,1,1-trifluoro-2,2,2-trimethoxyethane involves the reaction of 1,1,1-trifluoro-2,2,2-trimethyl-1-oxoethane with methanol in the presence of a strong acid catalyst.", "Starting Materials": [ "1,1,1-trifluoro-2,2,2-trimethyl-1-oxoethane", "Methanol", "Strong acid catalyst (e.g. sulfuric acid)" ], "Reaction": [ "Add 1,1,1-trifluoro-2,2,2-trimethyl-1-oxoethane and methanol to a reaction flask", "Add a strong acid catalyst to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Allow the reaction mixture to cool to room temperature", "Extract the product with a non-polar solvent (e.g. diethyl ether)", "Dry the organic layer with anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure to obtain 1,1,1-trifluoro-2,2,2-trimethoxyethane as a colorless liquid" ] }

CAS RN

377-85-5

Molecular Formula

C5H9F3O3

Molecular Weight

174.1

Purity

95

Origin of Product

United States

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